molecular formula C10H13BF3KO B1387924 Potassium (4-butoxyphenyl)trifluoroborate CAS No. 850623-61-9

Potassium (4-butoxyphenyl)trifluoroborate

Cat. No.: B1387924
CAS No.: 850623-61-9
M. Wt: 256.12 g/mol
InChI Key: UEVIEKRZQJRPGE-UHFFFAOYSA-N
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Description

Potassium (4-butoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C10H13BF3KO. It is a crystalline solid that is stable under normal conditions and is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-butoxyphenyl)trifluoroborate can be synthesized through the reaction of 4-butoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-butoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (4-butoxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (4-butoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoroborate group acts as a stable and non-hygroscopic source of the nucleophilic aryl group, facilitating efficient and selective reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-n-butoxyphenyltrifluoroborate

Uniqueness

Potassium (4-butoxyphenyl)trifluoroborate is unique due to its specific substituent, the butoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where other trifluoroborates may not be as effective .

Properties

IUPAC Name

potassium;(4-butoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVIEKRZQJRPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660119
Record name Potassium (4-butoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-61-9
Record name Potassium (4-butoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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